![molecular formula C14H15F7O3Si B12567254 Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane CAS No. 183607-56-9](/img/structure/B12567254.png)
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane is a specialized organosilicon compound characterized by its unique structure, which includes a tetrafluorinated phenyl ring and a trifluoroethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane typically involves the reaction of a tetrafluorinated phenyl derivative with a silicon-based reagent. One common method includes the use of triethoxysilane as a starting material, which reacts with the tetrafluorinated phenyl compound under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium, to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
化学反応の分析
Types of Reactions
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles.
Coupling Reactions: The trifluoroethenyl group can participate in coupling reactions, such as Heck or Suzuki coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions involving the ethoxy groups.
Solvents: Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex organic molecules with extended conjugation, while substitution reactions can produce a variety of organosilicon compounds .
科学的研究の応用
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Surface Modification: Employed in the modification of surfaces to impart hydrophobic or oleophobic properties.
作用機序
The mechanism by which Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other molecules. The trifluoroethenyl group can participate in addition reactions, contributing to the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
Triethoxy[4-(trifluoromethyl)phenyl]silane: Similar structure but with a trifluoromethyl group instead of a trifluoroethenyl group.
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane: Similar structure with both tetrafluorinated phenyl and trifluoromethyl groups.
Uniqueness
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane is unique due to the presence of both tetrafluorinated phenyl and trifluoroethenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics .
特性
CAS番号 |
183607-56-9 |
|---|---|
分子式 |
C14H15F7O3Si |
分子量 |
392.34 g/mol |
IUPAC名 |
triethoxy-[2,3,5,6-tetrafluoro-4-(1,2,2-trifluoroethenyl)phenyl]silane |
InChI |
InChI=1S/C14H15F7O3Si/c1-4-22-25(23-5-2,24-6-3)13-11(18)8(15)7(9(16)12(13)19)10(17)14(20)21/h4-6H2,1-3H3 |
InChIキー |
XKWOGPCRGMOFRM-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)C(=C(F)F)F)F)F)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


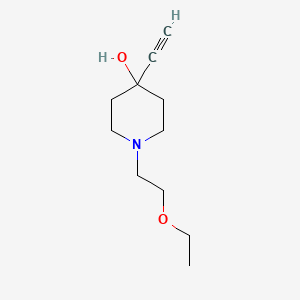

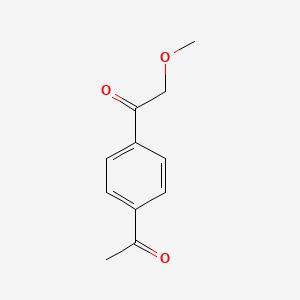
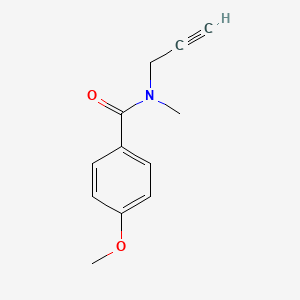
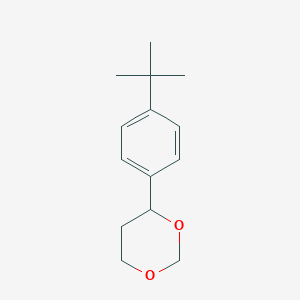

![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
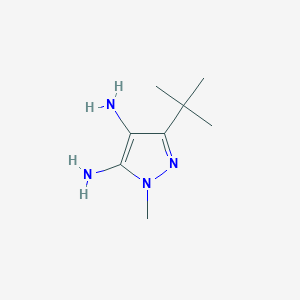
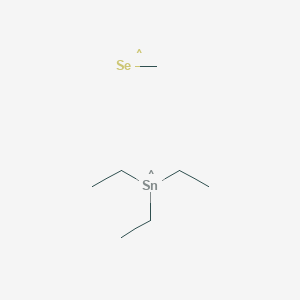
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
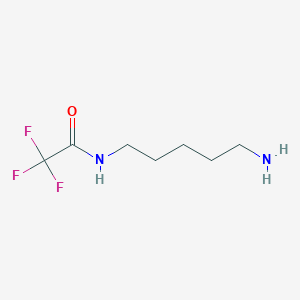
![2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol](/img/structure/B12567237.png)
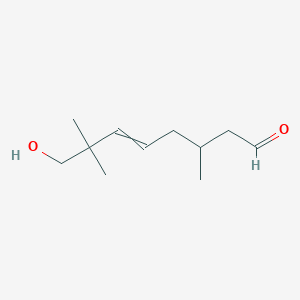
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)
